N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 4-acetylphenyl acetamide moiety at the N-position and a 4-chlorophenyl substituent at the pyrazole ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-13(28)14-2-6-16(7-3-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBICWCGFSSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
| Compound Name / ID | Substituents (R1, R2) | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target: N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | R1: 4-chlorophenyl, R2: 4-acetylphenyl | Not reported | Calculated: ~468.9 | Acetamide, acetyl, chlorophenyl, ketone |
| Example 83 (ID1) | R1: 3-fluoro-4-isopropoxyphenyl | 302–304 | 571.2 | Fluoro, isopropoxy, chromenone |
| Compound 4h (ID3) | R1: 4-chlorophenyl, R2: 4-nitrophenyl | 231–233 | 513.0 | Nitro, chlorophenyl, pyridinone |
| ZINC3329515 (ID6) | R1: 3-chlorophenyl, R2: N-methyl | Not reported | 347.8 | Methylamide, chlorophenyl |
Structural Variations and Implications
- Substituent Position : The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in ID6) may enhance steric hindrance or alter binding affinity in biological systems due to positional isomerism .
- Functional Groups: The 4-acetylphenyl acetamide in the target introduces a ketone group, which differs from the nitro group in ID3.
Physicochemical Properties
- Melting Points : The target’s analogs exhibit a wide melting point range (231–304°C). Higher melting points (e.g., ID1) correlate with increased molecular rigidity or intermolecular hydrogen bonding from polar groups like isopropoxy .
- Molecular Weight : The target’s calculated molecular weight (~468.9 g/mol) is intermediate between ID3 (513 g/mol) and ID6 (347.8 g/mol), suggesting moderate lipophilicity.
Research Findings and Limitations
- Thermal Stability: The high melting point of ID1 (302–304°C) suggests superior thermal stability compared to the target, likely due to extended conjugation from the chromenone system .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Optimize yields (typically 65–75%) by controlling temperature (80–100°C) and stoichiometry .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Use spectroscopic and chromatographic techniques:
1H NMR : Confirm the presence of characteristic peaks:
- δ 7.58–7.42 ppm (aromatic protons from chlorophenyl and acetylphenyl groups).
- δ 13.30 ppm (NH amide proton) .
Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z corresponding to C21H17ClN5O3 (calculated: 430.10) .
HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
Contradictions often arise due to:
Tautomeric equilibria : The pyrazolo-pyrimidine core exists in amine/imine forms (e.g., 50:50 ratio in some derivatives), affecting binding affinity .
Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solution : Standardize assays using recombinant proteins (e.g., EGFR kinase) and include positive controls (e.g., gefitinib) .
Solubility issues : Poor aqueous solubility may lead to false negatives.
- Solution : Use DMSO stock solutions (<0.1% final concentration) or formulate with cyclodextrins .
Advanced: What strategies are effective for optimizing selectivity in kinase inhibition studies?
Methodological Answer:
Structural modifications :
- Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3-trifluoromethyl) to enhance steric hindrance .
- Introduce hydrogen bond donors (e.g., hydroxyl groups) to target conserved kinase residues .
Computational docking : Use AutoDock Vina to predict binding modes against ATP-binding pockets (e.g., EGFR vs. VEGFR2) .
Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
Case Study : A derivative with a 4-methoxyphenyl group showed 10-fold higher selectivity for EGFR over VEGFR2 .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
Broth microdilution :
- Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
- Prepare compound dilutions in Mueller-Hinton broth (concentration range: 1–128 µg/mL) .
Zone of inhibition : Use agar diffusion assays (6 mm discs, 50 µg/disc) for rapid screening .
Cytotoxicity control : Assess mammalian cell viability (e.g., HEK293) via MTT assay to confirm selectivity .
Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?
Methodological Answer:
In vitro liver microsomes :
- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) .
Metabolite identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What computational methods are recommended for predicting off-target interactions?
Methodological Answer:
Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .
Molecular dynamics simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .
Cheminformatics databases : Cross-reference with ChEMBL or PubChem BioAssay to identify structurally similar compounds with known off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
